N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a chemical compound with significant research potential. Its IUPAC name reflects its complex structure, which includes a benzothiazole moiety, furan, and thiophene groups. The compound's molecular formula is and its molecular weight is approximately 288.32 g/mol. This compound is classified under heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and sulfur atoms.
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide can be approached through several methods, primarily focusing on the coupling of furan and thiophene derivatives with benzothiazole.
Methods:
Technical Details:
The molecular structure of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide features several key components:
InChI=1S/C14H12N2O2S/c15-14(18)13-12(19)10-4-8(5-11(13)17)16(6-9(10)7-18)1-3/h4-5,10H,1-3,6H2,(H,15,18)
This data provides insight into the connectivity and arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be explored using standard laboratory techniques, including refluxing in organic solvents or employing microwave-assisted synthesis for enhanced efficiency.
Data on specific interactions would require further experimental validation.
Thermal stability and reactivity under various conditions should be characterized through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide has potential applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5